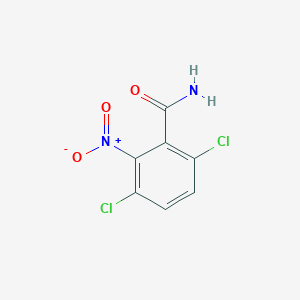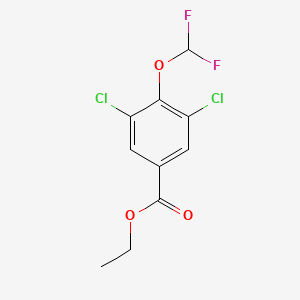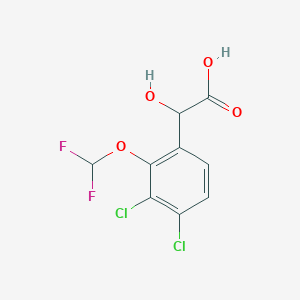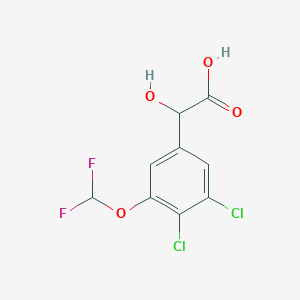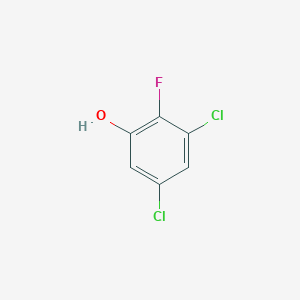
3,5-Dichloro-2-fluorophenol
Descripción general
Descripción
3,5-Dichloro-2-fluorophenol is a chemical compound with the molecular formula C6H3Cl2FO . It is used as an intermediate in the synthesis of various chemical products .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2-fluorophenol consists of a phenol group with chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position .Aplicaciones Científicas De Investigación
Anaerobic Transformation Studies
- Anaerobic Transformation of Phenol : A study used isomeric fluorophenols, including 3,5-Dichloro-2-fluorophenol, to investigate the transformation of phenol to benzoate by an anaerobic consortium. The study found that specific fluorophenol isomers were transformed into fluorobenzoic acids, providing insights into the anaerobic transformation mechanism of phenols (Genthner, Townsend, & Chapman, 1989).
Structural and Physical Properties Analysis
- Structures at Low Temperature and High Pressure : Research on the structures of monofluoro- and monochlorophenols, including 3,5-Dichloro-2-fluorophenol, revealed different polymorphs and phases under varying conditions. This study contributes to the understanding of the molecular structure and behavior of such compounds under different physical conditions (Oswald et al., 2005).
Pharmaceutical Impurity Control
- Regioisomer Impurity Detection : A gas chromatography method was developed for detecting and quantitating regioisomer impurities in 3-chloro-5-fluorophenol, a raw material in the pharmaceutical industry. This research is crucial for quality control in pharmaceutical production (Denton, Chen, & Loughlin, 2017).
Environmental and Biodegradation Studies
- Biodegradation by Rhodococcus Strain : A study on the degradation of organofluorine compounds, including 3,5-Dichloro-2-fluorophenol, by a specific Rhodococcus strain, provided insights into the biodegradation pathways and potential environmental applications for degrading pollutants (Duque et al., 2012).
Chemical Reactions and Applications
Tyrosinase-Catalyzed Oxidation : Research on the oxidation of fluorophenols by tyrosinase showed different reactivity patterns based on the position of the fluorine substituent, with implications for enzymatic reactions and industrial applications (Battaini et al., 2002).
Anodic Fluorination : A study on the anodic fluorination of phenols, including 3,5-Dichloro-2-fluorophenol, explored novel methods for fluorination and the mechanism of oxidation, relevant for chemical synthesis and industrial processes (Fukuhara, Sawaguchi, & Yoneda, 2000).
Safety and Hazards
The safety data sheet for 3,5-Dichloro-2-fluorophenol indicates that it causes irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used, and the substance should only be handled in a well-ventilated area .
Propiedades
IUPAC Name |
3,5-dichloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMEXJKZSGBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





